(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate
Description
BenchChem offers high-quality (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-16-6-10-18(11-7-16)27(33)34-20-12-8-17(9-13-20)14-19(15-28)25(32)30-26-23(24(29)31)21-4-2-3-5-22(21)35-26/h6-14H,2-5H2,1H3,(H2,29,31)(H,30,32)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLMDFKOGPGNPN-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.45 g/mol. The structure features multiple functional groups including a carbamoyl group and a tetrahydrobenzo[b]thiophene moiety, which are often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication. This suggests that the compound may possess similar inhibitory effects on bacterial growth.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies involving structurally related compounds have demonstrated that they can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation . The presence of the cyano and carbamoyl groups may enhance its efficacy by allowing interaction with specific cellular targets.
Anti-inflammatory Effects
In vitro studies have indicated that related compounds exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This could be attributed to their ability to modulate NF-kB signaling pathways, which play a critical role in inflammatory responses .
The proposed mechanisms of action for (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate include:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase activity, leading to impaired DNA replication in bacteria.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus mitigating inflammation .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of tetrahydrobenzo[b]thiophene effectively inhibited the growth of Gram-negative bacteria at concentrations as low as 25 µM .
- Anticancer Activity Assessment : In vitro assays revealed that certain derivatives induced significant apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Anti-inflammatory Response Analysis : A recent study highlighted that compounds with similar structures significantly reduced inflammation in murine models of arthritis by downregulating NF-kB activity .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
